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molecular formula C18H17NO5 B8765696 1,4-Dihydroxy-2-((3-methoxypropyl)amino)anthraquinone CAS No. 20253-60-5

1,4-Dihydroxy-2-((3-methoxypropyl)amino)anthraquinone

Cat. No. B8765696
M. Wt: 327.3 g/mol
InChI Key: DCFOEKQHOISDOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04764474

Procedure details

2-(methoxypropylamino)-1,4-dihydroxyanthraquinone was prepared as follows: 60 grams of 1,4-dihydroxyanthraquinone, 15.5 grams of boric acid, and 89 grams of methoxypropylamine were slurried in 125 ml of water. The slurry was stirred and heated to 65° Celsius, and a strong stream of air was bubbled through it. These conditions were maintained about nine hours, or until thin layer chromatography of the reaction mixture failed to isolate any, 1,4-dihydroxyanthraquinone.
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
15.5 g
Type
reactant
Reaction Step Two
Quantity
89 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:15]2[C:14](=[O:16])[C:13]3[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=3)[C:7](=[O:17])[C:6]=2[C:5]([OH:18])=[CH:4][CH:3]=1.B(O)(O)O.[CH3:23][O:24][CH2:25][CH2:26][CH2:27][NH2:28]>O>[CH3:23][O:24][CH2:25][CH2:26][CH2:27][NH:28][C:4]1[CH:3]=[C:2]([OH:1])[C:15]2[C:14](=[O:16])[C:13]3[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=3)[C:7](=[O:17])[C:6]=2[C:5]=1[OH:18].[OH:1][C:2]1[C:15]2[C:14](=[O:16])[C:13]3[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=3)[C:7](=[O:17])[C:6]=2[C:5]([OH:18])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
60 g
Type
reactant
Smiles
OC1=CC=C(C=2C(C3=CC=CC=C3C(C12)=O)=O)O
Step Two
Name
Quantity
15.5 g
Type
reactant
Smiles
B(O)(O)O
Step Three
Name
Quantity
89 g
Type
reactant
Smiles
COCCCN
Step Four
Name
Quantity
125 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Stirring
Type
CUSTOM
Details
The slurry was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
a strong stream of air was bubbled through it
TEMPERATURE
Type
TEMPERATURE
Details
These conditions were maintained about nine hours
Duration
9 h

Outcomes

Product
Name
Type
product
Smiles
COCCCNC1=C(C=2C(C3=CC=CC=C3C(C2C(=C1)O)=O)=O)O
Name
Type
product
Smiles
OC1=CC=C(C=2C(C3=CC=CC=C3C(C12)=O)=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04764474

Procedure details

2-(methoxypropylamino)-1,4-dihydroxyanthraquinone was prepared as follows: 60 grams of 1,4-dihydroxyanthraquinone, 15.5 grams of boric acid, and 89 grams of methoxypropylamine were slurried in 125 ml of water. The slurry was stirred and heated to 65° Celsius, and a strong stream of air was bubbled through it. These conditions were maintained about nine hours, or until thin layer chromatography of the reaction mixture failed to isolate any, 1,4-dihydroxyanthraquinone.
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
15.5 g
Type
reactant
Reaction Step Two
Quantity
89 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:15]2[C:14](=[O:16])[C:13]3[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=3)[C:7](=[O:17])[C:6]=2[C:5]([OH:18])=[CH:4][CH:3]=1.B(O)(O)O.[CH3:23][O:24][CH2:25][CH2:26][CH2:27][NH2:28]>O>[CH3:23][O:24][CH2:25][CH2:26][CH2:27][NH:28][C:4]1[CH:3]=[C:2]([OH:1])[C:15]2[C:14](=[O:16])[C:13]3[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=3)[C:7](=[O:17])[C:6]=2[C:5]=1[OH:18].[OH:1][C:2]1[C:15]2[C:14](=[O:16])[C:13]3[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=3)[C:7](=[O:17])[C:6]=2[C:5]([OH:18])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
60 g
Type
reactant
Smiles
OC1=CC=C(C=2C(C3=CC=CC=C3C(C12)=O)=O)O
Step Two
Name
Quantity
15.5 g
Type
reactant
Smiles
B(O)(O)O
Step Three
Name
Quantity
89 g
Type
reactant
Smiles
COCCCN
Step Four
Name
Quantity
125 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Stirring
Type
CUSTOM
Details
The slurry was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
a strong stream of air was bubbled through it
TEMPERATURE
Type
TEMPERATURE
Details
These conditions were maintained about nine hours
Duration
9 h

Outcomes

Product
Name
Type
product
Smiles
COCCCNC1=C(C=2C(C3=CC=CC=C3C(C2C(=C1)O)=O)=O)O
Name
Type
product
Smiles
OC1=CC=C(C=2C(C3=CC=CC=C3C(C12)=O)=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04764474

Procedure details

2-(methoxypropylamino)-1,4-dihydroxyanthraquinone was prepared as follows: 60 grams of 1,4-dihydroxyanthraquinone, 15.5 grams of boric acid, and 89 grams of methoxypropylamine were slurried in 125 ml of water. The slurry was stirred and heated to 65° Celsius, and a strong stream of air was bubbled through it. These conditions were maintained about nine hours, or until thin layer chromatography of the reaction mixture failed to isolate any, 1,4-dihydroxyanthraquinone.
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
15.5 g
Type
reactant
Reaction Step Two
Quantity
89 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:15]2[C:14](=[O:16])[C:13]3[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=3)[C:7](=[O:17])[C:6]=2[C:5]([OH:18])=[CH:4][CH:3]=1.B(O)(O)O.[CH3:23][O:24][CH2:25][CH2:26][CH2:27][NH2:28]>O>[CH3:23][O:24][CH2:25][CH2:26][CH2:27][NH:28][C:4]1[CH:3]=[C:2]([OH:1])[C:15]2[C:14](=[O:16])[C:13]3[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=3)[C:7](=[O:17])[C:6]=2[C:5]=1[OH:18].[OH:1][C:2]1[C:15]2[C:14](=[O:16])[C:13]3[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=3)[C:7](=[O:17])[C:6]=2[C:5]([OH:18])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
60 g
Type
reactant
Smiles
OC1=CC=C(C=2C(C3=CC=CC=C3C(C12)=O)=O)O
Step Two
Name
Quantity
15.5 g
Type
reactant
Smiles
B(O)(O)O
Step Three
Name
Quantity
89 g
Type
reactant
Smiles
COCCCN
Step Four
Name
Quantity
125 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Stirring
Type
CUSTOM
Details
The slurry was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
a strong stream of air was bubbled through it
TEMPERATURE
Type
TEMPERATURE
Details
These conditions were maintained about nine hours
Duration
9 h

Outcomes

Product
Name
Type
product
Smiles
COCCCNC1=C(C=2C(C3=CC=CC=C3C(C2C(=C1)O)=O)=O)O
Name
Type
product
Smiles
OC1=CC=C(C=2C(C3=CC=CC=C3C(C12)=O)=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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